physicochemical properties of 3,6-Diazabicyclo[3.2.0]heptan-7-one
physicochemical properties of 3,6-Diazabicyclo[3.2.0]heptan-7-one
An In-depth Technical Guide to the Physicochemical Properties of 3,6-Diazabicyclo[3.2.0]heptan-7-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Diazabicyclo[3.2.0]heptan-7-one is a bicyclic lactam that presents a rigid, three-dimensional scaffold of significant interest in medicinal chemistry and drug discovery. Its unique constrained structure offers a valuable template for designing novel therapeutic agents by enabling precise spatial orientation of functional groups. This guide provides a comprehensive analysis of the core , offering both calculated data and field-proven insights into its characterization and application. We will delve into its structural attributes, solubility, lipophilicity, and electronic properties, and provide standardized protocols for their experimental determination. This document is intended to serve as a foundational resource for researchers aiming to leverage this scaffold in the design of next-generation therapeutics.
Core Molecular Structure and Foundational Properties
The foundational step in evaluating any chemical entity for drug development is a thorough understanding of its core structure and fundamental properties. The 3,6-diazabicyclo[3.2.0]heptan-7-one scaffold is a fused ring system consisting of a cyclobutane ring and a pyrazolidinone ring. This fusion imparts significant conformational rigidity, a desirable trait in drug design for enhancing binding affinity and selectivity to biological targets.
The IUPAC name for this core structure is 3,6-diazabicyclo[3.2.0]heptan-7-one. Its key identifiers and computed properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2386476-49-7 | [1] |
| Molecular Formula | C₅H₈N₂O | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Canonical SMILES | O=C1C2C(CNC2)N1 | [1] |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 0 | [1] |
These foundational properties provide an initial in-silico assessment of the molecule's potential drug-like characteristics. For instance, the low molecular weight and limited number of rotatable bonds are favorable for oral bioavailability.
Caption: 2D Chemical Structure of 3,6-Diazabicyclo[3.2.0]heptan-7-one.
Lipophilicity and Solubility: The Gateway to Bioavailability
The balance between lipophilicity and hydrophilicity is a critical determinant of a compound's pharmacokinetic profile, governing its absorption, distribution, metabolism, and excretion (ADME).
Lipophilicity (LogP)
Lipophilicity is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. A negative LogP value indicates a preference for the aqueous phase, suggesting higher water solubility.
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Calculated LogP: -1.2958[1]
This strongly hydrophilic character, predicted computationally, suggests that while the core scaffold is likely to have good aqueous solubility, derivatives may require the addition of lipophilic functional groups to enhance membrane permeability. This is a common strategy in lead optimization to balance solubility with the ability to cross cellular membranes.[2]
Aqueous Solubility
The process of optimizing a lead compound often involves navigating the delicate interplay between improving potency and maintaining suitable physicochemical properties like solubility. A drop in cellular activity compared to enzyme activity can often be traced back to poor solubility or permeability.[2]
Caption: Interplay of Physicochemical Properties and ADME in Drug Development.
Ionization State (pKa)
The acidity and basicity of a molecule, quantified by its pKa value(s), are crucial as the ionization state affects solubility, permeability, and target binding. The 3,6-diazabicyclo[3.2.0]heptan-7-one structure contains two secondary amine functionalities and a lactam.
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The secondary amines are basic and will be protonated at physiological pH.
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The lactam nitrogen is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group. The lactam proton is weakly acidic.
While a precise experimental pKa for this specific molecule is not published, a predicted pKa for a related structure, (S,S)-3-BOC-3,6-diazabicyclo[3.2.0]heptane, is 10.72±0.20, which corresponds to the protonated secondary amine.[4] This suggests that at physiological pH (~7.4), the secondary amines in the core scaffold will exist predominantly in their protonated, charged form, further contributing to high water solubility.
Structural and Thermal Stability
The stability of a compound under various conditions is paramount for its viability as a drug candidate.
Chemical Stability
The bicyclic β-lactam system is a key feature of many antibiotics.[5] However, the lactam in 3,6-diazabicyclo[3.2.0]heptan-7-one is a γ-lactam, which is generally more stable than the highly strained four-membered β-lactam ring. It is expected to be susceptible to hydrolysis under strong acidic or basic conditions but should exhibit reasonable stability at neutral pH. For related azabicyclo[3.2.0]heptan-7-one structures, moisture sensitivity has been noted, suggesting that the compound should be stored in a dry environment.[3]
Thermal Properties
Experimental melting and boiling points for the parent compound are not widely reported. For a similar, but not identical, compound, 6-Azabicyclo[3.2.0]heptan-7-one, a melting point of 45.0°C to 50.0°C is reported.[6] For another analog, the melting point is cited as being around 140-145°C.[3] The significant discrepancy highlights the need for experimental verification for the specific diaza-compound. Derivatives with a Boc-protecting group have a predicted boiling point of 276.4±13.0 °C.[4]
Experimental Protocols for Physicochemical Characterization
To ensure trustworthiness and scientific integrity, predicted values must be validated experimentally. Below are standard, high-level protocols for determining key physicochemical properties for a novel scaffold like 3,6-diazabicyclo[3.2.0]heptan-7-one.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
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Preparation: Prepare a series of saturated solutions of the compound in a phosphate-buffered saline (PBS) solution at pH 7.4.
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Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the solid material from the solution by centrifugation and/or filtration.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
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Validation: The experiment should be run in triplicate to ensure reproducibility.
Caption: Workflow for Experimental Determination of Aqueous Solubility.
Protocol 2: Determination of Lipophilicity (LogP) via HPLC
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Column Selection: Utilize a reverse-phase HPLC column (e.g., C18).
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Mobile Phase: Use a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times.
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Analysis: Inject the test compound (3,6-diazabicyclo[3.2.0]heptan-7-one) and record its retention time.
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Calculation: Correlate the retention time of the test compound with the calibration curve generated from the standards to determine its LogP value. This chromatographic approach provides a rapid and reliable measure of lipophilicity.[2]
Significance in Drug Discovery and Medicinal Chemistry
The 3,6-diazabicyclo[3.2.0]heptane scaffold is a "saturated bicyclic scaffold" that is gaining significant recognition in drug discovery.[7] Such scaffolds provide three-dimensional molecular shapes that are valuable for exploring chemical space beyond traditional flat, aromatic structures.[8] This aligns with the modern medicinal chemistry trend of designing sp3-enriched molecules with controlled physicochemical properties.
The rigid framework is particularly useful as a potential isostere for cycloalkanes and benzene rings, offering new vectors for substitution while maintaining a constrained geometry.[7][8] The presence of two nitrogen atoms offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening against various biological targets. This scaffold has been explored in the context of various therapeutic areas, including as building blocks for antimicrobial agents and enzyme inhibitors.[9][10]
Conclusion
3,6-Diazabicyclo[3.2.0]heptan-7-one represents a promising and synthetically accessible scaffold for modern drug discovery. Its key physicochemical properties, characterized by high polarity, low lipophilicity, and structural rigidity, make it an attractive starting point for the design of novel therapeutics. While many of its properties are currently based on computational predictions, this guide provides the foundational knowledge and experimental frameworks necessary for its empirical validation and successful application in research and development. A thorough understanding and experimental determination of the properties outlined herein are critical first steps toward unlocking the full potential of this valuable chemical entity.
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